4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Description
“4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C20H15N5O3S . It has an average mass of 405.430 Da and a monoisotopic mass of 405.089569 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrazole ring attached to a benzoic acid group, and a naphthylamino group attached via a sulfur atom .Physical and Chemical Properties Analysis
This compound has a density of 1.518g/cm3 and a boiling point of 467.5ºC at 760mmHg . The melting point is between 248-250ºC .Future Directions
The future directions for this compound could involve further exploration of its biological activities. As mentioned, a related compound showed promising antibacterial, anticancer, and anti-TB activities . Therefore, “4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid” might also exhibit similar properties, warranting further investigation.
Properties
IUPAC Name |
4-[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18(21-17-7-3-5-13-4-1-2-6-16(13)17)12-29-20-22-23-24-25(20)15-10-8-14(9-11-15)19(27)28/h1-11H,12H2,(H,21,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBBCYVLQZHMML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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